molecular formula C11H12BrF3N2 B1487658 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine CAS No. 1183360-19-1

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine

Cat. No. B1487658
M. Wt: 309.13 g/mol
InChI Key: PSWUXRIQDCPOBT-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine (1-BTP) is a novel chemical compound that has recently been studied for its potential applications in scientific research. It is an aromatic heterocyclic compound with a bicyclic structure that consists of two piperazine rings, one of which is substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. 1-BTP has been studied for its ability to interact with a variety of biomolecules, including proteins and enzymes. This compound has been found to have a wide range of potential applications in scientific research, including drug discovery, drug delivery, and biochemistry.

Scientific Research Applications

  • Pharmaceutical Research
    • This compound is used as a reactant in the preparation of thienopyridine carboxamides .
    • Thienopyridine carboxamides are studied as potential inhibitors of ubiquitin-specific proteases . These proteases play a crucial role in the degradation of proteins in cells, and their inhibition can be useful in the treatment of various diseases, including cancer .
  • Materials Science

    • Silicon nanocrystals (SiNCs) have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties .
    • These SiNCs can be used in the fabrication of flexible, transparent, and hydrophobic coatings for anti-counterfeit applications .
    • The specific methods of application and experimental procedures would involve the dispersion of SiNCs into a silicone resin to create a coating .
    • The outcomes of this application include superior transparency in the visible light range, outstanding fluorescence stabilities, and enhancements on mechanical properties and thermal stability .
  • Organic Synthesis

    • α-Trifluoromethylstyrene derivatives, which are similar to “1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • They have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
    • The outcomes of these applications include the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUXRIQDCPOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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